molecular formula C18H19NO3 B5515753 isopropyl 4-[(2-methylbenzoyl)amino]benzoate

isopropyl 4-[(2-methylbenzoyl)amino]benzoate

Cat. No. B5515753
M. Wt: 297.3 g/mol
InChI Key: UQAYYQDRZPIWPX-UHFFFAOYSA-N
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Description

Isopropyl 4-[(2-methylbenzoyl)amino]benzoate is a compound that has garnered interest in various scientific studies due to its intriguing chemical and physical properties. While the specific compound was not directly found, research on closely related compounds provides valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related benzoate compounds involves multicomponent reactions that efficiently construct complex molecules from simpler ones. For instance, the synthesis of alkyl 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a four-component reaction showcases the atom economy and efficiency of these synthetic routes (Ebrahim Soleimani, Mohsen Zainali, 2011).

Molecular Structure Analysis

Studies on the molecular structure of related compounds reveal the significance of hydrogen bonding in determining the molecular arrangement. For example, the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure with molecules linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of benzoate derivatives is highlighted in studies focusing on the transformation of these compounds into polyfunctional heterocyclic systems. This demonstrates the versatility of benzoate compounds in organic synthesis, serving as precursors for a wide range of biologically active and structurally diverse molecules (Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik, 1998).

Physical Properties Analysis

Research on the physical properties of benzoate derivatives, such as their crystalline structure and tableting performance, provides insight into their mechanical characteristics and potential applications in materials science. The study of p-aminobenzoic acid and its esters, for instance, reveals how molecular structure affects tableting performance and material plasticity (Aditya B. Singaraju, K. Nguyen, A. Jain, Rahul V. Haware, Lewis L. Stevens, 2016).

Chemical Properties Analysis

The chemical properties of benzoate derivatives, such as their reactivity in Knoevenagel reactions to produce 4-hydroxyalk-2-enoates, illustrate their utility in synthesizing complex organic molecules. These reactions are pivotal for creating structures present in biologically active compounds and for the organic synthesis of chiral compounds (Zhenjun Du, Toshihiro Kawatani, K. Kataoka, Rikiya Omatsu, J. Nokami, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, handling isopropyl 4-[(2-methylbenzoyl)amino]benzoate would require proper safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area .

Future Directions

The potential uses and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

propan-2-yl 4-[(2-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)22-18(21)14-8-10-15(11-9-14)19-17(20)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAYYQDRZPIWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 4-{[(2-methylphenyl)carbonyl]amino}benzoate

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